Binding Site Uniqueness: XAP044 Targets the Venus Flytrap Domain, Not the 7TMD
XAP044 binds to a novel allosteric site within the extracellular Venus flytrap domain (VFTD) of mGlu7, in contrast to all other characterized mGlu7 NAMs (e.g., MMPIP, ADX71743, VU6012962) that bind to the seven-transmembrane domain (7TMD) [1]. Chimeric receptor studies demonstrate that XAP044's activity requires only the mGlu7 VFTD (IC50 = 2.5 µM against mGlu7/6 chimera harboring mGlu7 VFTD), confirming that its mechanism is structurally and functionally distinct from transmembrane-binding modulators [2].
| Evidence Dimension | Binding domain and mechanism of antagonism |
|---|---|
| Target Compound Data | XAP044: Binds mGlu7 Venus flytrap domain (VFTD); IC50 = 2.5 µM on mGlu7/6 VFTD chimera; noncompetitive vs L-AP4, apparent competitive vs LSP4-2022. |
| Comparator Or Baseline | MMPIP, ADX71743, VU6012962: Bind mGlu7 seven-transmembrane domain (7TMD); act as noncompetitive NAMs with varying degrees of inverse agonism. |
| Quantified Difference | XAP044 is the only reported mGlu7 antagonist whose activity is fully reconstituted by the VFTD alone; 7TMD-binding NAMs require the full-length receptor. |
| Conditions | Recombinant CHO cell lines expressing human mGlu7, mGlu6, and mGlu7/6 chimeras; [35S]GTPγS binding assay. |
Why This Matters
The unique VFTD binding site makes XAP044 the only mGlu7 antagonist suitable for studies where 7TMD-mediated signaling crosstalk or context-dependent pharmacology would confound interpretation.
- [1] Cristiano N, et al. J Med Chem. 2024;67(14):11662-11687. View Source
- [2] Gee CE, et al. J Biol Chem. 2014;289(16):10975-10987. (Chimeric receptor data). View Source
